molecular formula C11H18N2 B13149465 1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-

1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-

Cat. No.: B13149465
M. Wt: 178.27 g/mol
InChI Key: MBXMONNMIJZSKH-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)- is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of an ethylenediamine backbone substituted with a 3-(1-methylethyl)phenyl group, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)- typically involves the reaction of 1,2-ethanediamine with 3-(1-methylethyl)benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like ethanol or methanol and are performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its chiral nature allows it to induce enantioselectivity in various chemical reactions, making it a valuable tool in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N-dimethyl-: A similar diamine with dimethyl substitution.

    1,2-Ethanediamine, N,N-bis(1-methylethyl)-: Another related compound with bis(1-methylethyl) substitution.

Uniqueness

1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)- is unique due to its chiral nature and the presence of the 3-(1-methylethyl)phenyl group, which imparts specific steric and electronic properties. These characteristics make it particularly useful in asymmetric synthesis and catalysis, where enantioselectivity is crucial.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

(1S)-1-(3-propan-2-ylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-8(2)9-4-3-5-10(6-9)11(13)7-12/h3-6,8,11H,7,12-13H2,1-2H3/t11-/m1/s1

InChI Key

MBXMONNMIJZSKH-LLVKDONJSA-N

Isomeric SMILES

CC(C)C1=CC(=CC=C1)[C@@H](CN)N

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(CN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.